methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
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Overview
Description
The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many biological molecules such as DNA, RNA, and ATP . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent . The acetate refers to the presence of a COOCH3 group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the pyrimido[2,1-f]purine ring system, the methoxyphenyl group, and the acetate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge of the molecule .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Molecular Structure : The compound "(E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate" was synthesized and characterized using various spectroscopic methods. Its molecular structure was analyzed using X-ray crystallography, revealing interactions and molecular packing details (Mao et al., 2015).
Chemical Properties and Reactions
Crystal Structure and Conformations : Isochroman derivatives, similar in structure to the compound , were studied for their crystal structures and conformations. These studies provide insights into the geometric and spatial arrangement of such molecules (Palusiak et al., 2004).
Reactions and Derivatives Synthesis : Research on various reactions involving similar compounds, such as "dimethyldioxirane" and "aminoxyls", sheds light on the chemical behavior and potential for creating diverse derivatives (Dinoi et al., 1998).
Biological Activity and Applications
Potential Anti-Inflammatory Properties : A study involving methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates indicated potential antioxidant and anti-inflammatory properties, suggesting the relevance of such compounds in pharmacological research (Кorobko et al., 2018).
Analgesic Activity : Analgesic activities were observed in similar compounds, highlighting their potential in pain management and therapeutic applications (Zygmunt et al., 2015).
Antimicrobial Activities : The synthesis of compounds structurally related to the one and their evaluation for antimicrobial activities provide insights into their potential use in combating bacterial infections (Sharma et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their activity . This results in a decrease in the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key signaling molecule in the PI3K pathway .
Biochemical Pathways
The inhibition of the PI3K pathway affects several downstream effects. It can lead to a decrease in cell proliferation and survival, as well as changes in cell motility and intracellular trafficking
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cell type and the overall physiological context. Generally, inhibition of the PI3K pathway can lead to decreased cell growth and proliferation, potentially making this compound useful in the treatment of diseases characterized by excessive cell growth, such as cancer .
properties
IUPAC Name |
methyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-12-9-23(13-6-5-7-14(8-13)29-3)19-21-17-16(24(19)10-12)18(27)25(11-15(26)30-4)20(28)22(17)2/h5-8,12H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWWNVVQSSCAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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